molecular formula C9H11BrMg B3292714 4-n-Propylphenylmagnesium bromide CAS No. 87942-08-3

4-n-Propylphenylmagnesium bromide

Cat. No.: B3292714
CAS No.: 87942-08-3
M. Wt: 223.39 g/mol
InChI Key: URDLBLBYYUFLSI-UHFFFAOYSA-M
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Description

4-n-Propylphenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C6H4CH2CH2CH3MgBr and is often supplied as a solution in tetrahydrofuran (THF) due to its reactivity with moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-Propylphenylmagnesium bromide is synthesized through the reaction of 1-bromo-4-propylbenzene with magnesium in the presence of anhydrous ether or THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the anhydrous conditions and controlling the reaction parameters more efficiently .

Chemical Reactions Analysis

Types of Reactions

4-n-Propylphenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-n-Propylphenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Preparation of biologically active compounds.

    Medicine: Synthesis of intermediates for drug development.

    Industry: Production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-n-Propylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is fundamental in building complex organic structures. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • 4-Methylphenylmagnesium bromide
  • 4-Ethylphenylmagnesium bromide

Comparison

4-n-Propylphenylmagnesium bromide is unique due to its propyl group, which can influence the steric and electronic properties of the compound. This can affect the reactivity and selectivity of the Grignard reagent in various synthetic applications. Compared to phenylmagnesium bromide, the propyl group provides additional hydrophobic interactions, which can be beneficial in certain reactions .

Properties

IUPAC Name

magnesium;propylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h4-5,7-8H,2,6H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDLBLBYYUFLSI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87942-08-3
Record name 87942-08-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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